molecular formula C15H14NO3P B14505359 2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one CAS No. 63429-79-8

2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one

Cat. No.: B14505359
CAS No.: 63429-79-8
M. Wt: 287.25 g/mol
InChI Key: LZEIBDHBDVDUSJ-UHFFFAOYSA-N
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Description

2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one is a complex organic compound with a unique structure that includes a phospholan ring and a diphenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of diphenylmethylideneamine with a suitable phosphorus-containing reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Scientific Research Applications

2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or catalytic effects. The exact molecular targets and pathways depend on the specific application and the biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethylideneamine: A simpler analogue with similar reactivity but lacking the phospholan ring.

    Phospholan-2-one derivatives: Compounds with similar phosphorus-containing rings but different substituents.

Uniqueness

This combination allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industry .

Properties

CAS No.

63429-79-8

Molecular Formula

C15H14NO3P

Molecular Weight

287.25 g/mol

IUPAC Name

N-(2-oxo-1,3,2λ5-dioxaphospholan-2-yl)-1,1-diphenylmethanimine

InChI

InChI=1S/C15H14NO3P/c17-20(18-11-12-19-20)16-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

LZEIBDHBDVDUSJ-UHFFFAOYSA-N

Canonical SMILES

C1COP(=O)(O1)N=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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